molecular formula C10H10N4O B8387703 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine

Cat. No.: B8387703
M. Wt: 202.21 g/mol
InChI Key: KVLGPVUVQGKLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine is a substituted pyrimidine derivative featuring a 4-aminophenoxy group at the C6 position and an amine group at the C4 position of the pyrimidine ring. Pyrimidines are central to medicinal chemistry due to their role as pharmacophores in kinase inhibitors, antiviral agents, and antiparasitic drugs . This compound is synthesized via cross-coupling reactions involving 4-amino-6-chloropyrimidine precursors and functionalized aryl halides, a method validated in electrochemical arylation studies . Its structural simplicity and modular synthesis make it a versatile scaffold for further derivatization.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-(4-aminophenoxy)pyrimidin-4-amine

InChI

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H,11H2,(H2,12,13,14)

InChI Key

KVLGPVUVQGKLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC(=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves several steps. One common synthetic route starts with the reaction of 4-chloropyrimidine with 4-aminophenol under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and anti-inflammatory agents.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the development of agrochemicals and materials science for creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the receptor involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their biological activities:

Compound Name Core Structure Substituents Biological Activity References
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine Pyrimidine C6: 4-Aminophenoxy; C4: NH2 Pharmacophore (untested specificity)
RBI (7-cyclopentyl-5-(4-phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine) Pyrrolo[2,3-d]pyrimidine C5: Phenoxyphenyl; C7: Cyclopentyl Src kinase inhibitor; Anti-malarial (PfAMA-RON complex inhibition)
BAY 41-2272 (5-cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine) Pyrimidine C2: Pyrazolo[3,4-b]pyridine; C5: Cyclopropyl Soluble guanylate cyclase activator; Antiplatelet activity
Compound 16a (5-(4-dimethylaminophenyl)-6-(6-morpholin-4-ylpyridin-3-ylethynyl)pyrimidin-4-ylamine) Pyrimidine C5: Dimethylaminophenyl; C6: Acetylenic morpholinylpyridine Adenosine kinase inhibitor (binds open conformation)
6-(4-Aminobenzyl)pyrimidin-4-amine Pyrimidine C6: 4-Aminobenzyl; C4: NH2 Structural analog (no activity reported)

Key Structural Differences and Implications

Core Modifications: RBI incorporates a pyrrolo[2,3-d]pyrimidine core, enhancing planarity and π-stacking interactions, which likely contribute to its kinase inhibitory activity . BAY 41-2272 features a pyrazolo[3,4-b]pyridine substituent, enabling interactions with guanylate cyclase via its fluorobenzyl group .

Compound 16a’s acetylene linker and morpholinylpyridine substituent confer rigidity and solubility, enabling unique binding to adenosine kinase’s open conformation .

Biological Activity: RBI inhibits Src kinases and Plasmodium falciparum invasion (IC~50~: micromolar range) by disrupting AMA1-RON2 interactions . BAY 41-2272 activates guanylate cyclase, demonstrating vasodilatory and antiplatelet effects .

Research Findings and Data

Pharmacokinetic Considerations

  • BAY 41-2272’s cyclopropyl and fluorobenzyl groups enhance metabolic stability, as evidenced by its in vivo efficacy .

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